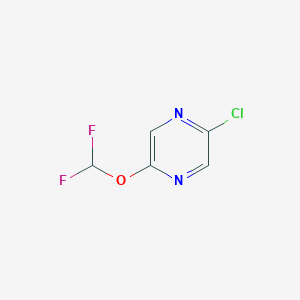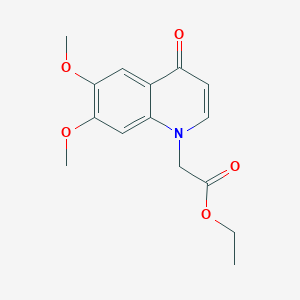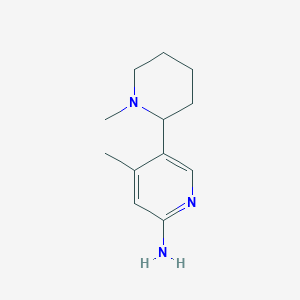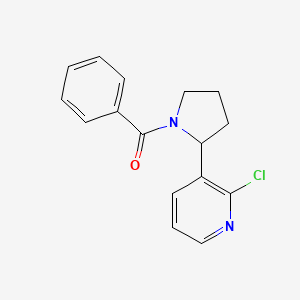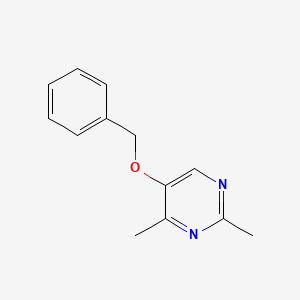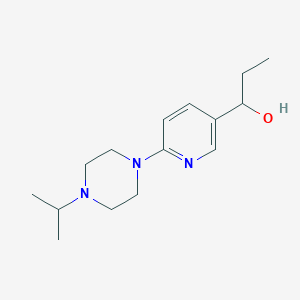
1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting an appropriate amine with a dihaloalkane under basic conditions.
Substitution on the Pyridine Ring: The piperazine derivative is then reacted with a pyridine derivative, such as 3-bromopyridine, under nucleophilic substitution conditions.
Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions using isopropyl halides.
Reduction to Alcohol: The final step involves the reduction of the intermediate compound to form the desired alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alkane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alkanes.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of central nervous system (CNS) active agents.
Pharmaceutical Research: The compound is investigated for its potential therapeutic effects, including its role as a ligand for various biological targets.
Chemical Biology: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitter systems.
Industrial Applications: The compound may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-ol: A similar compound with a methyl group on the pyridine ring.
1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)boronic acid: A boronic acid derivative with similar structural features.
Uniqueness
1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of the isopropylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C15H25N3O |
|---|---|
Molecular Weight |
263.38 g/mol |
IUPAC Name |
1-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C15H25N3O/c1-4-14(19)13-5-6-15(16-11-13)18-9-7-17(8-10-18)12(2)3/h5-6,11-12,14,19H,4,7-10H2,1-3H3 |
InChI Key |
NMNZCUYURZLUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1)N2CCN(CC2)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


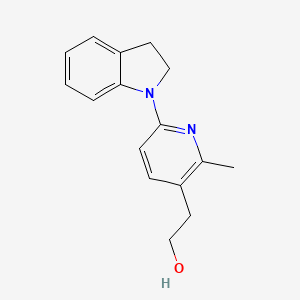
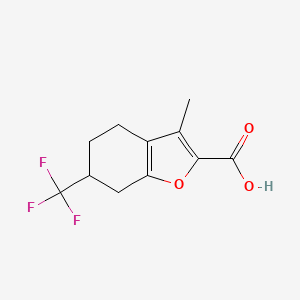
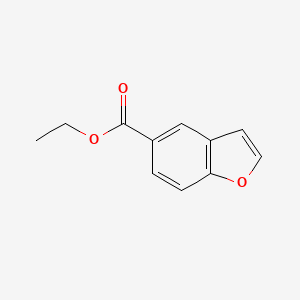

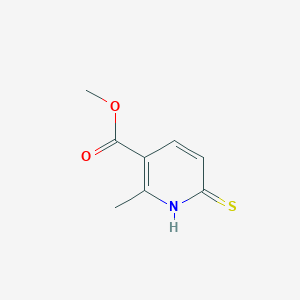
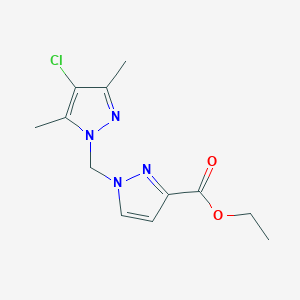
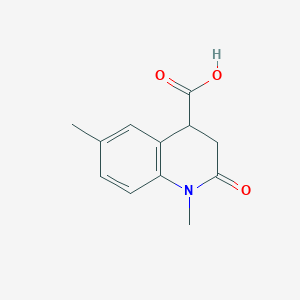
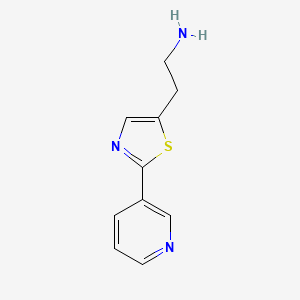
![cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15058542.png)
